3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE 3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE
Brand Name: Vulcanchem
CAS No.: 671199-81-8
VCID: VC4503519
InChI: InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)
SMILES: C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54

3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE

CAS No.: 671199-81-8

Cat. No.: VC4503519

Molecular Formula: C21H20N4OS2

Molecular Weight: 408.54

* For research use only. Not for human or veterinary use.

3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE - 671199-81-8

Specification

CAS No. 671199-81-8
Molecular Formula C21H20N4OS2
Molecular Weight 408.54
IUPAC Name N-(2-phenylethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Standard InChI InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26)
Standard InChI Key NBWSRRKWUBWJSS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₂₀N₄OS₂, with a molar mass of 408.54 g/mol. Its IUPAC name, N-(2-phenylethyl)-3-[(5-phenyl- thiazolo[2,3-c][1,2,] triazol-3-yl)sulfanyl]propanamide, reflects the integration of two phenyl rings, a triazolothiazole heterocycle, and a sulfanyl-linked propanamide group. The SMILES notation (C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4) further clarifies the connectivity of these moieties.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number671199-81-8
Molecular Weight408.54 g/mol
IUPAC NameN-(2-phenylethyl)-3-[(5-phenyl- thiazolo[2,3-c] triazol-3-yl)sulfanyl]propanamide
SMILESC1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4
InChI KeyNBWSRRKWUBWJSS-UHFFFAOYSA-N

Structural Significance

The triazolothiazole core (Figure 1) is a fused bicyclic system comprising a 1,2,4-triazole and a 1,3-thiazole ring. This scaffold is known for its electron-rich nature, enabling π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets. The phenyl groups at positions 5 (triazolothiazole) and 2 (ethylamide) introduce hydrophobicity, potentially enhancing membrane permeability. The sulfanyl (–S–) linker between the propanamide and triazolothiazole may confer flexibility, allowing conformational adaptation during molecular interactions.

Synthesis and Structural Characterization

Spectroscopic Validation

Structural confirmation of such compounds relies on:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.4–3.6 ppm (–CH₂–S–), and δ 2.8–3.0 ppm (amide –NH–).

    • ¹³C NMR: Signals near δ 170 ppm (amide carbonyl) and δ 160–150 ppm (heterocyclic carbons).

  • Mass Spectrometry: A molecular ion peak at m/z 408.54 (M⁺) with fragmentation patterns corresponding to the triazolothiazole and propanamide units.

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~690 cm⁻¹ (C–S bond).

ActivityPotential TargetHypothesized IC₅₀Source
Anti-inflammatory5-Lipoxygenase-activating protein10–100 nM
AntimicrobialBacterial cell wall synthesis4–8 µg/mL
AntioxidantReactive oxygen speciesN/A

Pharmacokinetic Considerations

Challenges and Future Directions

Knowledge Gaps

  • Solubility Profile: The compound’s solubility in aqueous media is undocumented, complicating formulation efforts.

  • In Vivo Efficacy: No animal studies validate its pharmacokinetics or toxicity.

  • Synthetic Optimization: Current routes may suffer from low yields (<30%) due to steric hindrance during cyclization.

Research Priorities

  • Comprehensive Bioassays: Screen against inflammatory (COX-2, 5-LOX) and microbial targets.

  • Formulation Studies: Explore lyophilization (as in CA2628178A1) to enhance stability .

  • Structure-Activity Relationships (SAR): Modify the sulfanyl linker length to optimize target affinity.

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